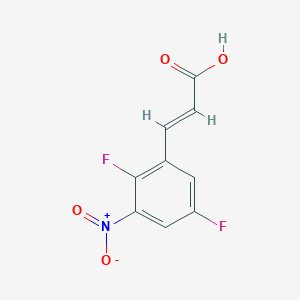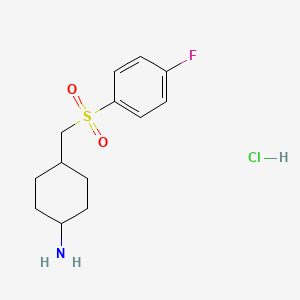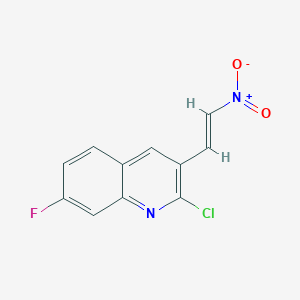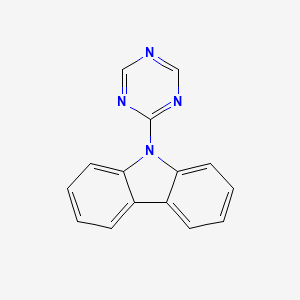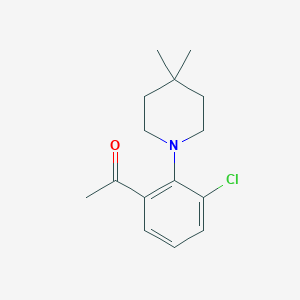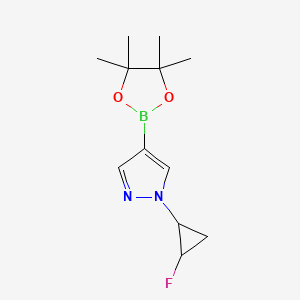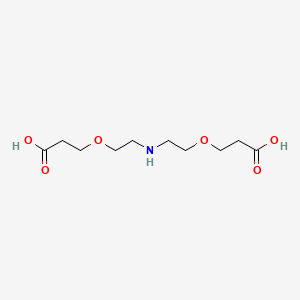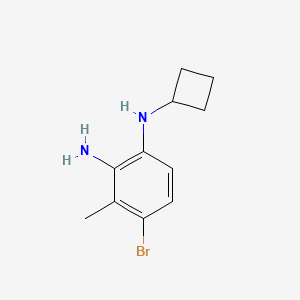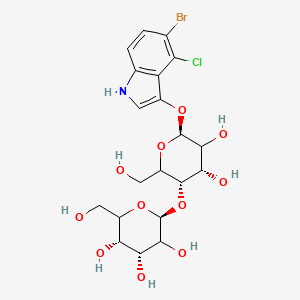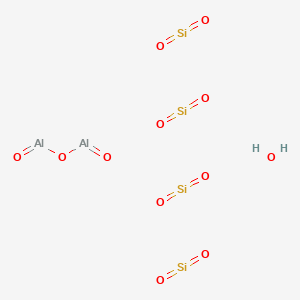
dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate is a complex chemical compound with the molecular formula H₂Al₂O₁₂Si₄. It is known for its unique structural properties and is often used in various industrial and scientific applications. The compound is a combination of silicon, aluminum, oxygen, and hydrogen atoms, forming a stable and versatile material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate typically involves the reaction of silicon dioxide (SiO₂) with aluminum oxide (Al₂O₃) under controlled conditions. The reaction is carried out in the presence of water (H₂O) to form the hydrate. The process requires precise temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through high-temperature solid-state reactions. The raw materials, silicon dioxide and aluminum oxide, are mixed and heated in a furnace at temperatures exceeding 1000°C. The resulting product is then cooled and hydrated to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state aluminum and silicon compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
Dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Employed in the study of biological systems and processes, particularly in the development of biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced ceramics, refractories, and other high-performance materials.
Mechanism of Action
The mechanism of action of dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions. Its molecular targets include specific enzymes and proteins, which it can bind to and modify their activity.
Comparison with Similar Compounds
Similar Compounds
Mullite (Al₆O₁₃Si₂): A similar compound with a different stoichiometry, used in high-temperature applications.
Zeolites: Aluminosilicate minerals with similar structural properties, used as catalysts and adsorbents.
Aluminum Silicate: A compound with similar chemical composition, used in ceramics and refractories.
Uniqueness
Dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate is unique due to its specific molecular structure and the presence of both silicon and aluminum in its composition. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
Al2H2O12Si4 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;; |
InChI Key |
KARVSHNNUWMXFO-UHFFFAOYSA-N |
Canonical SMILES |
O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


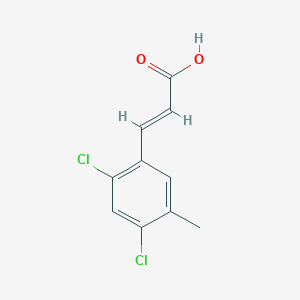
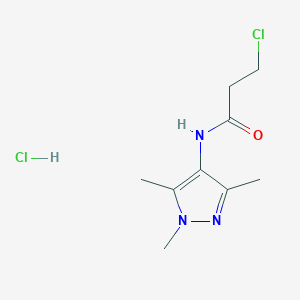
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
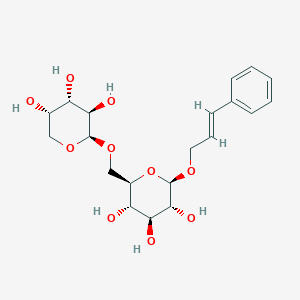
![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
